methyl 1H-pyrazole-5-carboxylate hydrochloride
Overview
Description
Methyl 1H-pyrazole-5-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Methyl 1H-pyrazole-5-carboxylate hydrochloride is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . These activities suggest that the compound may interact with multiple targets, each contributing to its overall pharmacological profile.
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit the aryl hydrocarbon receptor, suppressing the osteogenesis of mesenchymal stem cells .
Biochemical Pathways
For example, the inhibition of the aryl hydrocarbon receptor can impact various downstream effects, including the regulation of cell growth and differentiation .
Result of Action
For instance, the suppression of the aryl hydrocarbon receptor can lead to the inhibition of osteogenesis in mesenchymal stem cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H-pyrazole-5-carboxylate hydrochloride typically involves the reaction of hydrazine derivatives with β-diketones. One common method is the condensation of 1,3-diketones with arylhydrazines, which leads to the formation of pyrazole derivatives . The reaction conditions often include the use of catalysts such as Nano-ZnO to enhance regioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrazole-5-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 1H-pyrazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxylic acid: This compound shares a similar core structure but lacks the ester group present in methyl 1H-pyrazole-5-carboxylate hydrochloride.
3(5)-Aminopyrazoles: These compounds are also pyrazole derivatives but contain an amino group, which can significantly alter their reactivity and applications.
Uniqueness
This compound is unique due to its specific ester functional group, which can influence its reactivity and potential applications. This functional group allows for further modifications and derivatizations, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 1H-pyrazole-5-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-3-6-7-4;/h2-3H,1H3,(H,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVFFMWRVMFEIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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